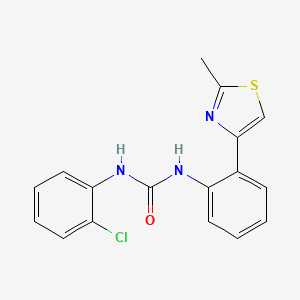

![molecular formula C18H14N2O4 B2897069 2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 345241-35-2](/img/structure/B2897069.png)

2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid, also known as Meclofenoxate, is a nootropic drug that has been used for several decades to improve cognitive function. It is a derivative of dimethylethanolamine and has been shown to have a positive effect on memory, learning, and overall cognitive performance.

Applications De Recherche Scientifique

Structural Investigation and Quantum Chemical Calculations

Venkatesan et al. (2016) characterized a structurally related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, through X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The study revealed the compound's crystal structure, stabilized by intramolecular and intermolecular interactions, and provided insights into its vibrational modes through both experimental and theoretical analyses. This research emphasizes the importance of methoxy substitution in stabilizing molecular structures and offers a foundational understanding for further exploration of similar compounds (Venkatesan et al., 2016).

Synthesis and Characterization of Biologically Active Derivatives

Banday et al. (2010) explored the synthesis of biologically active derivatives, highlighting the use of fatty acid hydrazides as starting materials to produce important 5-(alkenyl)-2-amino-1,3,4-oxadiazole and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazole compounds. The synthesized compounds exhibited significant antibacterial activity, underscoring the potential for developing new antimicrobial agents based on modifications of the core structure of interest (Banday, Mattoo, & Rauf, 2010).

Applications in Coordination Chemistry and Corrosion Inhibition

Mishra et al. (2015) demonstrated the versatile coordination behavior of a multi-dentate Schiff base with various metal ions, including its application in corrosion inhibition for mild steel. This study illustrates the broader chemical utility of structurally complex molecules in developing materials with specific properties, such as corrosion resistance, which is vital for industrial applications (Mishra, Tiwari, Singh, & Singh, 2015).

Electrochemical Behavior and Synthetic Applications

David et al. (1995) investigated the electrochemical behavior of related compounds, emphasizing the potential for cyclic conversions and the formation of novel chemical structures through electrochemical processes. Such studies are crucial for understanding the reactivity and transformation possibilities of complex organic molecules, paving the way for innovative synthetic strategies (David, Hurvois, Tallec, & Toupet, 1995).

Mécanisme D'action

Target of Action

The primary targets of the compound “2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is essential for predicting the potential therapeutic benefits and side effects of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular conditions.

Propriétés

IUPAC Name |

2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-24-16-9-5-2-6-12(16)10-13(11-19)17(21)20-15-8-4-3-7-14(15)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNIPXJURRJHAW-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2896989.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2896990.png)

![1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2896991.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2896998.png)

![3-Phenyl-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2897005.png)

![N-(4-ethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2897007.png)